4-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine” is a chemical compound with the linear formula C19H16Cl2N2O4S . It is a derivative of sulfonamide, which is a group of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded an intermediate compound, which was then converted into a sulfonyl chloride. The final step involved a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also contains a sulfonyl group attached to a chlorophenyl group .Future Directions
The future directions for the study of this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by sulfonamides and their derivatives, this compound could potentially be studied for its antifungal, herbicidal, and antiviral properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-21(2)18-17(26(22,23)13-10-8-12(19)9-11-13)20-16(25-18)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGJEYRGMYGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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